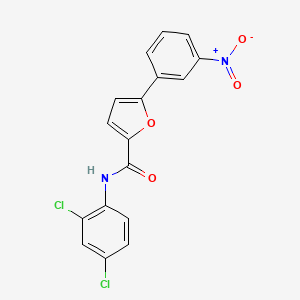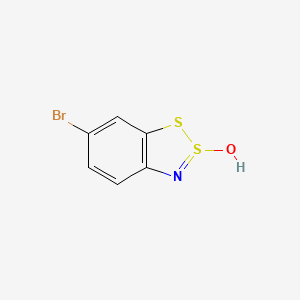
5-(2,4-dimethoxybenzylidene)-2-(3-pyridinylamino)-1,3-thiazol-4(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,4-dimethoxybenzylidene)-2-(3-pyridinylamino)-1,3-thiazol-4(5H)-one, also known as DMPT, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPT is a thiazole derivative that exhibits a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.
作用机制
5-(2,4-dimethoxybenzylidene)-2-(3-pyridinylamino)-1,3-thiazol-4(5H)-one exerts its biological effects by modulating various signaling pathways and molecular targets in cells. This compound inhibits the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in the regulation of inflammation and cell survival. This compound also modulates the expression of various genes and proteins involved in apoptosis, cell cycle regulation, and oxidative stress. This compound has been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) signaling pathway, which is involved in the regulation of energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
This compound exhibits a wide range of biochemical and physiological effects in cells and organisms. This compound exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, such as IL-1β and TNF-α, and inhibiting the activation of NF-κB and MAPK signaling pathways. This compound exhibits antimicrobial effects by inhibiting the growth and proliferation of bacteria and fungi. This compound exhibits antitumor effects by inducing apoptosis and cell cycle arrest in cancer cells. This compound exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
5-(2,4-dimethoxybenzylidene)-2-(3-pyridinylamino)-1,3-thiazol-4(5H)-one has several advantages for lab experiments, including its high potency, low toxicity, and broad-spectrum activity against various targets. This compound can be easily synthesized and purified using standard laboratory techniques. However, this compound has some limitations for lab experiments, including its limited solubility in aqueous solutions and its instability under certain conditions, such as high temperature and acidic pH.
未来方向
There are several future directions for 5-(2,4-dimethoxybenzylidene)-2-(3-pyridinylamino)-1,3-thiazol-4(5H)-one research, including the development of novel this compound derivatives with improved potency and selectivity, the investigation of this compound's effects on other signaling pathways and molecular targets, and the evaluation of this compound's potential applications in various disease models and clinical settings. This compound research may also lead to the discovery of new therapeutic agents for the treatment of inflammatory, infectious, and neoplastic diseases.
合成方法
5-(2,4-dimethoxybenzylidene)-2-(3-pyridinylamino)-1,3-thiazol-4(5H)-one is synthesized by condensation reaction between 2-amino-3-cyanopyridine and 2,4-dimethoxybenzaldehyde in the presence of a catalyst, such as ammonium acetate or sodium acetate, under reflux conditions. The resulting product is then treated with thioacetic acid to form the final compound, this compound. The yield of this compound synthesis can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the amount of catalyst used.
科学研究应用
5-(2,4-dimethoxybenzylidene)-2-(3-pyridinylamino)-1,3-thiazol-4(5H)-one has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. This compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in macrophages and other immune cells. This compound also exhibits antimicrobial activity against a wide range of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. This compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound also exhibits neuroprotective activity by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-2-pyridin-3-ylimino-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-22-13-6-5-11(14(9-13)23-2)8-15-16(21)20-17(24-15)19-12-4-3-7-18-10-12/h3-10H,1-2H3,(H,19,20,21)/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRJMPHUVMUISJ-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)NC(=NC3=CN=CC=C3)S2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/2\C(=O)NC(=NC3=CN=CC=C3)S2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-({[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-[isopropyl(methyl)amino]-2-propanol](/img/structure/B6029302.png)
![{1-[(2-methyl-1,3-thiazol-5-yl)methyl]-3-piperidinyl}[4-(methylthio)phenyl]methanone](/img/structure/B6029308.png)
![11-{[2-(2-hydroxyethoxy)ethyl]amino}-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B6029315.png)
![1-[2-(4-methoxyphenyl)ethyl]-5-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B6029320.png)
![2-[(3-fluorophenoxy)methyl]-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6029328.png)

![N-(2-fluorophenyl)-3-{1-[(6-methoxy-2H-chromen-3-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B6029339.png)
![(3-chloro-4-methoxybenzyl)[(1-ethyl-2-pyrrolidinyl)methyl]amine](/img/structure/B6029346.png)
![methyl 3-butyryl-6,6-dimethyl-4-[(2-methylphenyl)amino]-2-oxo-3-cyclohexene-1-carboxylate](/img/structure/B6029358.png)
![N-(2-fluorophenyl)-N'-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}urea](/img/structure/B6029363.png)

![2-oxo-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B6029372.png)
![2,4-dichloro-N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B6029379.png)
![N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B6029383.png)